N-(3-chlorophenyl)-3-[5-(4-chlorophenyl)-2-furyl]propanamide
Description
N-(3-Chlorophenyl)-3-[5-(4-chlorophenyl)-2-furyl]propanamide is a propanamide derivative featuring a 3-chlorophenyl amide group and a 5-(4-chlorophenyl)furan-2-yl substituent. The compound’s dual chloro-substituents enhance lipophilicity and metabolic stability, properties critical for drug-like molecules .
Properties
CAS No. |
853311-65-6 |
|---|---|
Molecular Formula |
C19H15Cl2NO2 |
Molecular Weight |
360.2 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C19H15Cl2NO2/c20-14-6-4-13(5-7-14)18-10-8-17(24-18)9-11-19(23)22-16-3-1-2-15(21)12-16/h1-8,10,12H,9,11H2,(H,22,23) |
InChI Key |
XQPMDVKWOBQOJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Biological Activity
N-(3-chlorophenyl)-3-[5-(4-chlorophenyl)-2-furyl]propanamide, also known as a complex organic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on current research findings.
Chemical Structure and Synthesis
This compound features a unique structure that includes a furan ring, chlorophenyl groups, and an amide functional group. The molecular formula is C19H15Cl2NO2 with a molecular weight of approximately 360.24 g/mol. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Furan Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of Chlorophenyl Groups : Utilizes Friedel-Crafts acylation reactions where the furan ring reacts with chlorobenzoyl chlorides in the presence of Lewis acid catalysts.
The following table summarizes key structural features and synthetic routes:
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| This compound | C19H15Cl2NO2 | 360.24 g/mol | Amide, Furan, Chlorophenyl |
Research indicates that this compound exhibits significant biological activity, particularly in anti-inflammatory and analgesic effects. Its mechanism likely involves interactions with specific molecular targets such as cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. By inhibiting these enzymes, the compound may reduce the production of pro-inflammatory mediators such as prostaglandins.
Therapeutic Applications
- Anti-inflammatory Effects : Studies have demonstrated that this compound can significantly reduce inflammation in various models, suggesting potential use in treating inflammatory diseases.
- Analgesic Properties : Animal studies indicate that it possesses analgesic properties comparable to traditional pain relievers, making it a candidate for pain management therapies.
- Anticancer Activity : Preliminary studies have shown that the compound exhibits cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent. The structure-activity relationship (SAR) suggests that the presence of chlorine substituents enhances its biological efficacy.
Case Studies
- In Vitro Studies on Cell Lines : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating an IC50 value indicating effective inhibition of cell proliferation.
- Animal Models for Inflammation : In vivo experiments have shown that administration of this compound leads to significant reductions in inflammatory markers in animal models of arthritis.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | 3-Chloro substitution on phenyl | Moderate anti-inflammatory |
| Compound B | 4-Chloro substitution on phenyl | Low cytotoxicity |
| This compound | Dual chlorophenyl groups and furan ring | High anti-inflammatory and cytotoxicity |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound shares a propanamide backbone with modifications on the phenyl and furyl groups. Key structural analogs include:
Physicochemical Properties
- Halogen Effects :
- Bromine (Br) in 3-(5-(4-bromophenyl)-2-furyl)-N-(3-chloro-4-methylphenyl)propanamide increases molecular weight (Br: ~80 Da) and lipophilicity compared to chlorine (Cl: ~35 Da) .
- Fluorine (F) in N-(3-chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide offers higher electronegativity, improving metabolic stability .
- Substituent Positioning :
Key Observations
- Electron-Withdrawing Groups : Nitro-substituted analogs (e.g., ) may exhibit enhanced binding to electron-deficient targets but face solubility challenges .
- Heterocyclic Modifications : Benzothiazole or thiazole rings () improve target engagement through additional hydrogen bonding or aromatic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
